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Compound of Interest

Compound Name: Valeryl Bromide

Cat. No.: B158386

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and
Infrared (IR) spectroscopic data for valeryl bromide (pentanoyl bromide). It includes tabulated
spectral data, comprehensive experimental protocols for data acquisition, and a logical
workflow for the spectroscopic analysis process.

Spectroscopic Data Presentation

The following tables summarize the key *H NMR, 3C NMR, and IR spectroscopic data for
valeryl bromide.

Table 1: *H NMR Spectroscopic Data for Valeryl Bromide

Chemical Shift (6,

Protons (Position) Multiplicity Integration
ppm)

CHs (C5) ~0.94 Triplet () 3H

CHz (C4) ~1.37 Sextet 2H

CHz (C3) ~1.66 Quintet 2H

CHz2 (C2) ~2.99 Triplet () 2H

Solvent: CDCIs. Reference: TMS (0 ppm). Data derived from spectral information.[1]
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Table 2: 13C NMR Spectroscopic Data for Valeryl Bromide

Carbon (Position) Chemical Shift (6, ppm)
C5 (CHs) ~13.7

C4 (CH2) ~22.0

C3 (CHz2) ~26.5

C2 (CH-2) ~45.0

C1 (C=0) ~170.0

Solvent: CDCIs. Note: These are predicted values based on typical shifts for acyl halides and
related structures. The carbonyl carbon (C1) in acyl bromides is highly deshielded.

Table 3: Key FT-IR Absorption Data for Valeryl Bromide

. Wavenumber ] ] .
Functional Group Intensity Vibration Mode
(cm™)
C=0 (Acyl Bromide) ~1800 Strong Stretch
C-H (Alkyl) 2850-2960 Medium-Strong Stretch
C-Br 515-690 Medium Stretch

Note: The carbonyl (C=0) stretching frequency for acyl bromides is characteristically high due
to the inductive effect of the bromine atom.[2]

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectra are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining *H and 3C NMR spectra.

Materials:
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Valeryl bromide sample

Deuterated chloroform (CDCls)

Tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

Pipettes

NMR Spectrometer (e.g., 300-500 MHz)
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of valeryl bromide in 0.6-0.7 mL of
CDCls in a clean, dry vial. Ensure the solvent contains 0.03% (v/v) TMS to serve as an
internal standard.

o Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
 Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manual probe.

o Spectrometer Calibration: Lock the spectrometer on the deuterium signal of the CDCls
solvent. Perform shimming to optimize the magnetic field homogeneity.[3]

e 'H NMR Acquisition:
o Acquire the proton spectrum using standard parameters.

o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-2 seconds.

o Collect 8-16 scans for a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the carbon spectrum using a proton-decoupled pulse sequence.
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o This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural
abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform. Phase the resulting spectrum and perform baseline correction. Calibrate the
chemical shift scale by setting the TMS peak to 0.00 ppm for *H NMR and the CDCIs peak to
77.16 ppm for 13C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a liquid sample.

Materials:

Valeryl bromide sample

FT-IR Spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory or salt
plates (NaCl or KBr).

Pipette
Solvent for cleaning (e.g., isopropanol or acetone)

Kimwipes

Procedure (using ATR):

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of
the empty accessory. This accounts for atmospheric CO2z and H20 absorptions.

Sample Application: Place a single drop of neat (undiluted) valeryl bromide onto the center
of the diamond ATR crystal.[4]

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to
produce the final spectrum with a resolution of 4 cm~1.

Data Processing: The software automatically ratios the sample spectrum against the
background spectrum to generate the final absorbance or transmittance spectrum.
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+ Cleaning: After analysis, carefully clean the ATR crystal by wiping it with a Kimwipe
dampened with isopropanol or another suitable solvent.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of valeryl
bromide, from sample handling to final structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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